1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one
Description
The compound 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one (referred to here as Compound 34 for clarity) is a β-lactam (azetidin-2-one) derivative with a 4-methoxyphenylmethyl substituent at position 1, 3,3-dimethyl groups at the β-lactam ring, and a phenyl group at position 4. Its synthesis involves reacting 4-methoxy-N-[(1Z)phenylmethylene]aniline with methyl trimethylsilyldimethylketene acetal in DMF, yielding a cream-colored solid with a modest 27% yield after purification .
Key structural features include:
- Electron-donating methoxy group on the aromatic ring at position 1.
- Steric hindrance from 3,3-dimethyl groups.
- Aromatic phenyl group at position 4, enhancing rigidity.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2)17(15-7-5-4-6-8-15)20(18(19)21)13-14-9-11-16(22-3)12-10-14/h4-12,17H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHKYFPNYYUUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C1=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The imine precursor is synthesized by condensing 4-methoxybenzylamine with a ketone bearing the 3,3-dimethyl and 4-phenyl substituents. Subsequent treatment with chloroacetyl chloride in the presence of triethylamine generates the ketene in situ, which undergoes cycloaddition with the imine to form the azetidinone ring. Stereochemical outcomes are influenced by steric effects from the 3,3-dimethyl groups, favoring a cis configuration at the C3 and C4 positions.
Optimization and Challenges
Key parameters include:
-
Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions.
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Solvent : Dichloromethane or 1,4-dioxane enhances ketene stability.
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Base : Triethylamine (2.5 equiv) effectively scavenges HCl, driving the reaction forward.
Yields for analogous azetidinones via this method range from 60% to 70%, with purification achieved via column chromatography (hexane:ethyl acetate gradients).
Microwave-Assisted Synthesis Under Solvent-Free Conditions
Microwave irradiation has emerged as a green chemistry alternative, significantly reducing reaction times and improving yields.
Procedure and Advantages
A Schiff base intermediate, prepared from 4-methoxybenzylamine and a substituted ketone, is reacted with chloroacetyl chloride under microwave irradiation (300 W, 2–5 minutes). The absence of solvent minimizes byproduct formation, while rapid heating ensures uniform energy distribution. For example, Raval et al. reported a 75% yield for similar azetidinones using this method, compared to 60% under classical reflux.
Comparative Analysis
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 2–5 minutes |
| Yield | 60–70% | 70–75% |
| Solvent Consumption | High | None |
This method is particularly advantageous for scaling high-throughput medicinal chemistry workflows.
Schiff Base Cyclization with Acid Chlorides
An alternative route involves cyclizing Schiff bases with acid chlorides, bypassing ketene intermediates.
Synthetic Pathway
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Schiff Base Formation : 4-Methoxybenzylamine reacts with 3,3-dimethyl-4-phenyl-2-butanone to form the corresponding imine.
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Cyclization : Treatment with chloroacetyl chloride in 1,4-dioxane at reflux (12–16 hours) induces ring closure. Triethylamine (3 drops) facilitates HCl elimination, yielding the azetidinone.
Yield and Purification
Crude products are recrystallized from chloroform, achieving 65–70% purity. Further purification via silica gel chromatography isolates the target compound in >95% purity.
Enzymatic and Catalytic Asymmetric Syntheses
Recent advances explore enantioselective routes using lipases or chiral catalysts.
Lipase-Catalyzed Kinetic Resolution
Lipase B from Candida antarctica selectively hydrolyzes the (R)-enantiomer of a racemic β-amino ester precursor, leaving the (S)-enantiomer to undergo cyclization. While promising, this method remains underdeveloped for highly substituted azetidinones like this compound.
Chiral Auxiliary Approaches
Bis-oxazoline catalysts induce asymmetry during Staudinger cycloaddition, achieving enantiomeric excess (ee) up to 85% for simpler azetidinones. Adapting this to the target compound requires tailored auxiliaries to accommodate bulky substituents.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that azetidinone derivatives exhibit antimicrobial properties. In a study focusing on the synthesis of various azetidinone compounds, it was found that modifications to the phenyl groups can enhance their efficacy against bacterial strains. Specifically, 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one demonstrated activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. A case study involving the synthesis of related azetidinones showed that these compounds could inhibit inflammatory pathways in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Drug Development
Due to its structural characteristics, this compound serves as a scaffold for developing new drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate in drug discovery programs aimed at synthesizing novel therapeutic agents .
Synthetic Intermediates
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further for creating diverse chemical entities . The compound's synthesis involves several steps, including the use of reagents like ceric ammonium nitrate for oxidation reactions, showcasing its versatility in organic synthesis .
Catalytic Applications
Recent studies have begun to explore the use of this compound in catalytic processes. Its ability to facilitate reactions under mild conditions opens avenues for more sustainable synthetic methodologies .
Polymerization Studies
The compound has potential applications in material science, particularly in the development of polymers. Its azetidinone structure can be incorporated into polymer backbones, potentially leading to materials with enhanced mechanical properties and thermal stability .
Coatings and Composites
Research indicates that incorporating azetidinone derivatives into coatings can improve their durability and resistance to environmental factors. This application is particularly relevant in industries requiring high-performance materials that withstand harsh conditions .
Data Tables
Case Studies
- Antimicrobial Efficacy Study : A recent study published in Medicinal Chemistry Communications evaluated the antimicrobial properties of several azetidinone derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus, showcasing its potential as a lead compound for further development.
- Synthesis Optimization : In a research effort documented by the Royal Society of Chemistry, scientists optimized the synthetic pathway for producing this compound using greener methods that reduced waste and improved yield.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Azetidin-2-one Derivatives
Key Observations:
Synthetic Yields : Compound 34 has a lower yield (27%) compared to analogs like Compound 11 (55%) and 13 (55%), likely due to steric challenges in ketene acetal reactions .
Physical States: The phenyl group at position 4 in Compound 34 increases crystallinity (solid vs. oil for Compound 13), while phenoxy substituents (e.g., 3a) elevate melting points (188–189°C) .
Substituent Effects: Electron-withdrawing groups (e.g., dichlorophenoxy in 3b) reduce melting points (150–152°C) compared to electron-donating groups (3a) . Methoxy positioning: 4-Methoxy (Compound 34) vs. 2-methoxy (Compound 20) alters steric and electronic profiles .
Reactivity and Functional Group Analysis
- Imine vs.
- Methoxymethyl vs. Phenyl : Compound 13’s methoxymethyl group enhances solubility (oil form) but reduces thermal stability compared to Compound 34 .
- Phenoxy vs. Methyl: Phenoxy-substituted analogs (3a, 3b) show higher polarity, influencing chromatographic behavior and biological interactions .
Spectroscopic and Analytical Data
Biological Activity
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one is a synthetic compound belonging to the azetidinone class, which has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological effects based on available research findings.
Structural Characteristics
The molecular formula of this compound is , and its structure can be represented in SMILES notation as CC1(C(N(C1=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3)C. The compound features a methoxy group attached to a phenyl ring, which may influence its biological activity through electronic effects and steric hindrance .
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes reacting 3,3-dimethyl-2-butanone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the azetidinone ring . The process can be optimized for yield and purity using various techniques such as continuous flow reactors.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of azetidinones have shown effectiveness against various bacterial strains by inhibiting β-lactamases, enzymes that confer antibiotic resistance . This suggests potential applications in developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
Research has demonstrated that azetidinone derivatives can possess significant cytotoxic effects against cancer cell lines. Studies involving related compounds have indicated that substituents on the phenyl ring can modulate cytotoxicity levels. For example, electron-withdrawing groups at specific positions on the phenyl ring have been associated with decreased cytotoxicity . This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Neuropharmacological Effects
There is emerging evidence suggesting that azetidinones may exhibit neuropharmacological activities. Specifically, compounds with similar structures have been investigated for their antidepressant effects. Docking studies have indicated potential interactions with neurotransmitter receptors, which could lead to mood-enhancing effects . The specific activity of this compound in this context remains to be fully explored.
Case Studies
A recent study focused on the synthesis and biological evaluation of azetidinone derivatives revealed promising results regarding their antidepressant activity. The study utilized a series of structural modifications to optimize the pharmacological profile of these compounds. In vitro assays demonstrated significant activity against various targets related to mood disorders .
Data Table: Biological Activity Overview
Q & A
Basic Question: What are the established synthetic routes for 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one?
Methodological Answer:
The compound can be synthesized via cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide (P₂O₄) as a cyclizing agent. Key steps include:
- Reagent Optimization : Use of 4-methoxyphenyl and phenyl substituents in the imine precursor to direct regioselectivity during cyclization .
- Reaction Conditions : Conduct reactions under anhydrous conditions at 80–100°C for 6–8 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
- Yield Enhancement : Substituent effects (e.g., methoxy groups) improve cyclization efficiency, achieving yields up to 88% .
Validation : Confirm purity via melting point comparison (e.g., 188–189°C for analogous derivatives) and NMR spectroscopy .
Advanced Question: How can researchers resolve contradictions in spectroscopic data for azetidinone derivatives?
Methodological Answer:
Contradictions in NMR or IR data often arise from conformational flexibility or crystallographic packing effects. To resolve discrepancies:
- X-ray Crystallography : Determine absolute configuration and confirm substituent orientation. For example, torsion angles (e.g., C8–C11–C12–C13 = −173.9°) reveal steric interactions influencing spectral shifts .
- Dynamic NMR Studies : Probe temperature-dependent coalescence of signals to identify rotameric equilibria .
- Cross-Validation : Compare experimental data with computational models (DFT calculations) to assign stereoelectronic effects .
Basic Question: What characterization techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- Melting Point Analysis : Compare observed values (e.g., 150–152°C for dichlorophenoxy derivatives) with literature to assess purity .
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. Key signals include:
- Methoxy protons at δ 3.8 ppm (singlet).
- Azetidinone carbonyl at δ 170–175 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Question: How should researchers design experiments to evaluate the environmental stability of this compound?
Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies :
Laboratory Studies :
- Hydrolysis : Expose the compound to buffered solutions (pH 4.6–9.0) at 25°C and 50°C, monitoring degradation via HPLC .
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) to assess photodegradation kinetics.
Ecotoxicology :
- Bioaccumulation : Measure logP values (e.g., using shake-flask method) to predict partitioning in aquatic systems.
- Microbial Degradation : Screen for soil bacteria (e.g., Pseudomonas spp.) capable of azetidinone ring cleavage .
Advanced Question: What strategies are effective for analyzing stereochemical outcomes in azetidinone synthesis?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- Vibrational Circular Dichroism (VCD) : Resolve absolute configurations by correlating experimental and computed VCD spectra .
- Crystallographic Data : Use torsion angles (e.g., N1–C8–C9–O3 = −116.3°) to confirm trans/cis isomer ratios in solid-state structures .
Basic Question: How can researchers optimize reaction conditions to minimize byproducts in azetidinone synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve imine solubility and reduce dimerization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing side reactions like Michael additions .
- Stoichiometry Control : Maintain a 1:1 molar ratio of carboxylic acid to imine to prevent oligomer formation .
Advanced Question: What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Screen against targets like β-lactamases or penicillin-binding proteins using AutoDock Vina. Key interactions include hydrogen bonding with the azetidinone carbonyl .
- QSAR Modeling : Derive regression models using descriptors like polar surface area (PSA) and H-bond acceptor counts to predict permeability .
- MD Simulations : Simulate membrane penetration (e.g., POPC bilayers) to evaluate bioavailability .
Advanced Question: How can researchers address discrepancies in melting points across synthesized batches?
Methodological Answer:
- Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., ethanol vs. acetone) to identify stable polymorphs .
- Thermogravimetric Analysis (TGA) : Detect hydrate/solvate formation (weight loss steps at 100–150°C) .
- Particle Size Analysis : Use laser diffraction to correlate particle size with observed melting point depression .
Basic Question: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Toxicity Screening : Refer to analogs (e.g., benzodiazepine derivatives) for preliminary hazard assessment; assume irritant properties .
- Waste Disposal : Neutralize azetidinone-containing waste with 10% NaOH before incineration to prevent environmental release .
- PPE : Use nitrile gloves, fume hoods, and eye protection during synthesis and purification .
Advanced Question: What experimental frameworks are recommended for studying metabolic pathways involving this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify cytochrome P450-mediated oxidation sites .
- LC-MS/MS Analysis : Use MRM transitions to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
- Isotope Labeling : Synthesize ¹³C-labeled azetidinone to trace metabolic fate in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
